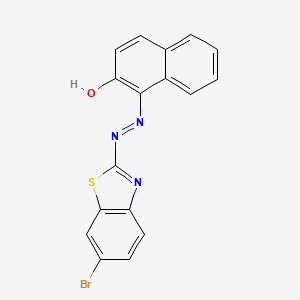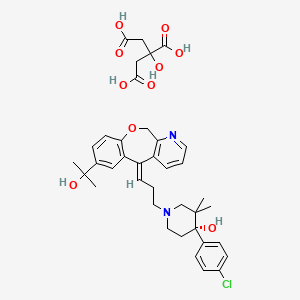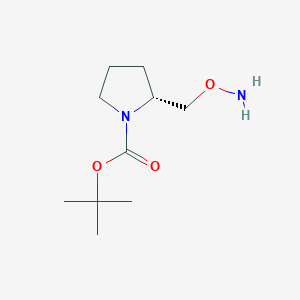
(R)-tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is often used as a building block in organic synthesis due to its unique structural features, which include a pyrrolidine ring and an aminooxy functional group. These features make it a versatile intermediate in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate with a suitable chiral auxiliary to obtain the desired enantiomer. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of ®-tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to a more efficient and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
®-tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups to create a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include oxime derivatives, amine derivatives, and various substituted pyrrolidine compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
®-tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic applications, including antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of ®-tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminooxy group can form covalent bonds with active site residues in enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biological pathways and processes, making the compound a valuable tool in biochemical research.
Comparación Con Compuestos Similares
Similar Compounds
tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate: The non-chiral version of the compound.
tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxamide: A similar compound with an amide group instead of a carboxylate group.
tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylic acid: A similar compound with a carboxylic acid group.
Uniqueness
®-tert-butyl 2-((aminooxy)methyl)pyrrolidine-1-carboxylate is unique due to its chiral nature, which allows for enantioselective synthesis of biologically active molecules. The presence of the aminooxy group also provides unique reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
863991-05-3 |
|---|---|
Fórmula molecular |
C10H20N2O3 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
tert-butyl (2R)-2-(aminooxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-6-4-5-8(12)7-14-11/h8H,4-7,11H2,1-3H3/t8-/m1/s1 |
Clave InChI |
YDDNOAJBYWYZCU-MRVPVSSYSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H]1CON |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1CON |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



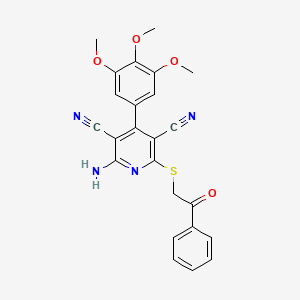
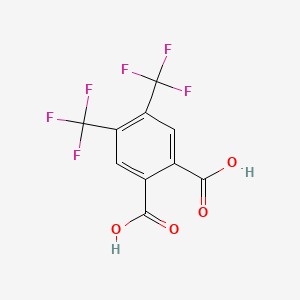


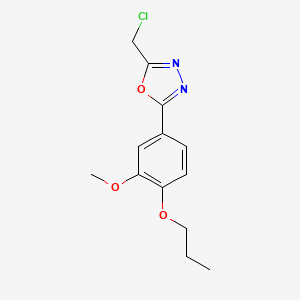

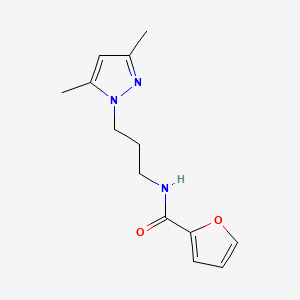
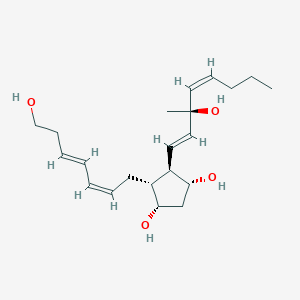

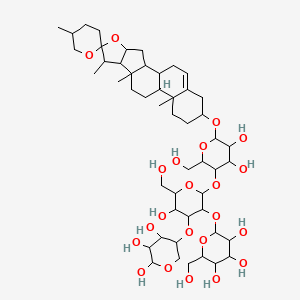
![[(E)-2,3-dimethylbut-1-enyl]boronic acid](/img/structure/B14146071.png)
